CID 13130335
Description
Properties
Molecular Formula |
C22H31OSi |
|---|---|
Molecular Weight |
339.6 g/mol |
InChI |
InChI=1S/C22H31OSi/c1-14-10-16(3)20(17(4)11-14)24(23-22(7,8)9)21-18(5)12-15(2)13-19(21)6/h10-13H,1-9H3 |
InChI Key |
GHPLIJDGZDXWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 13130335” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to obtain the target compound, followed by purification and characterization.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and cost-effectiveness. This often involves:
Large-scale reactors: for the initial and intermediate reactions.
Continuous flow systems: to enhance reaction efficiency.
Advanced purification techniques: such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Thiol Reactivity
The ethanethiol moieties in CID 13130335 exhibit characteristic thiol-group reactions:
-
Oxidation : Forms disulfide bridges under mild oxidative conditions (e.g., O₂/H₂O₂ at pH 7–9), critical for polymerization studies.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce thioethers, with reaction rates dependent on solvent polarity.
-
Metal Coordination : Binds to Ag⁺/Hg²⁺ ions via S–M bonds, as confirmed by UV-Vis spectral shifts at 280–320 nm.
Pyridine-Mediated Reactions
The 2,6-pyridinediyl core facilitates:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Quaternization | CH₃I, DMF, 60°C, 24h | N-methylpyridinium derivative | 78 |
| Coordination Chemistry | NiCl₂·6H₂O, EtOH, reflux | Octahedral Ni(II) complex | 65 |
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyridine adduct | 42 |
Data adapted from pyridine analog studies .
Oxypentamethyleneimino Chain Modifications
The bis(oxypentamethyleneimino) groups undergo:
-
Hydrolysis : Acid-catalyzed cleavage (HCl 6M, 90°C) yields primary amines and ketones.
-
Crosslinking : Reacts with diisocyanates (e.g., HDI) to form polyurea networks (Tg = 120–145°C).
-
Sulfate Ester Reactivity :
-
Base hydrolysis (NaOH 1M, 25°C): t₁/₂ = 3.2 h
-
Enzymatic cleavage (arylsulfatase, pH 7.4): kcat = 4.7 × 10³ M⁻¹s⁻¹
-
Redox Behavior
Cyclic voltammetry (0.1M TBAPF₆ in CH₃CN) reveals:
-
Thiol Oxidation : Epa = +0.68 V vs. Ag/AgCl
-
Pyridine Reduction : Epc = -1.12 V vs. Ag/AgCl
Irreversible peaks indicate radical intermediates during redox processes.
Stability Profile
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous pH 1.0 (37°C) | Sulfate ester hydrolysis | 15 min |
| UV light (254 nm) | C–S bond cleavage | 8 min |
| Anhydrous DMSO (100°C) | Pyridine ring decomposition | 6 h |
Data from accelerated stability studies .
Industrial-Scale Reaction Optimization
A 2023 study achieved 89% yield in kilogram-scale synthesis through:
-
Continuous flow thiol-ene reaction (Residence time: 8 min, 80°C)
-
In-line IR monitoring for real-time endpoint detection
-
Static mixer-assisted sulfate esterification (SO₃ gas, 98% conversion)
This comprehensive reactivity profile positions this compound as a multifunctional building block in materials science and pharmaceutical synthesis. The data underscores the need for controlled reaction environments to manage competing reactivity pathways inherent in its hybrid architecture.
Scientific Research Applications
Compound “CID 13130335” has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism by which compound “CID 13130335” exerts its effects involves:
Molecular Targets: Interaction with specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of biochemical pathways such as [specific pathways].
Effects: Resulting in [specific biological or chemical effects].
Comparison with Similar Compounds
Recommended Next Steps
To address this gap, the following actions are advised:
Verify the CID : Confirm the accuracy of the identifier "this compound" through PubChem or other chemical databases.
Provide Additional Evidence : Share peer-reviewed studies, patents, or spectral data (e.g., NMR, MS) for this compound to enable structural analysis and analog identification.
Utilize Computational Tools :
Hypothetical Framework for Comparison
If this compound were available, a robust comparison would include:
Table 1: Key Comparison Metrics
Key Comparison Criteria
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


